2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the formation of the imidazole and thiazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The thiazole ring can be synthesized through a condensation reaction involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole and thiazole compounds.
Scientific Research Applications
2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The thiazole ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Thiabendazole: An antihelmintic agent with a thiazole ring.
Uniqueness
2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of both imidazole and thiazole rings in its structure. This dual functionality can lead to enhanced biological activity and a broader range of applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-2-20-13(12-6-4-3-5-7-12)10-18-16(20)23-11-14(21)19-15-17-8-9-22-15/h3-10H,2,11H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYQKYMTIXUNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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